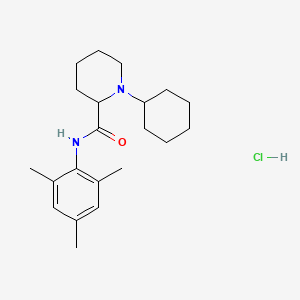![molecular formula C21H14ClFN2O3 B6101821 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B6101821.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has been shown to have potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Mécanisme D'action
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, which regulates the movement of chloride ions in and out of cells. By inhibiting the activity of the CFTR protein, this compound can help to reduce the buildup of mucus in the lungs and other affected organs in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. In addition to inhibiting the activity of the CFTR protein, this compound has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide has several advantages for use in lab experiments. This compound is highly specific for the CFTR protein, making it a useful tool for studying the role of this protein in cystic fibrosis and other diseases. However, there are also some limitations to the use of this compound in lab experiments. This compound can be toxic at high concentrations, and its effects may be influenced by factors such as pH and temperature.
Orientations Futures
There are several potential future directions for research on N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide. One area of interest is the development of more potent and specific inhibitors of the CFTR protein, which could have improved therapeutic potential for treating cystic fibrosis. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in other diseases beyond cystic fibrosis.
Méthodes De Synthèse
The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide involves several steps, starting with the reaction of 2-amino-4-chloro-5-fluorophenol and 2-chlorobenzoyl chloride to form 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole. This intermediate is then reacted with phenoxyacetic acid to yield the final product, this compound.
Applications De Recherche Scientifique
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide has been extensively studied in scientific research for its potential therapeutic applications in treating cystic fibrosis. This compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis.
Propriétés
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O3/c22-17-10-13(23)6-8-16(17)21-25-18-11-14(7-9-19(18)28-21)24-20(26)12-27-15-4-2-1-3-5-15/h1-11H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPSHXLUOPDILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6101753.png)
![2-{[1-(2-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6101770.png)
![5-fluoro-3-hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6101777.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6101778.png)
![4-(4-ethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101785.png)
![4-{[(benzyloxy)carbonyl]amino}-5-oxo-5-[4-(2-quinolinyl)-1-piperazinyl]pentanoic acid](/img/structure/B6101787.png)
![1-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6101792.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B6101796.png)
![methyl 2-[({2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6101804.png)
![3-(4-chlorophenyl)-7-isopropyl-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6101812.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6101818.png)
![2-[1-benzyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101830.png)

![N-(4-bromophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6101844.png)